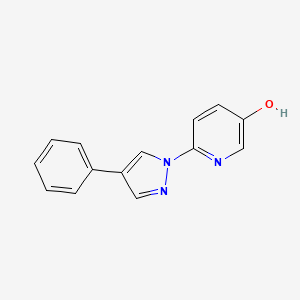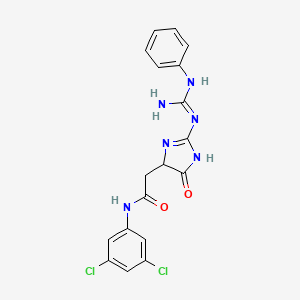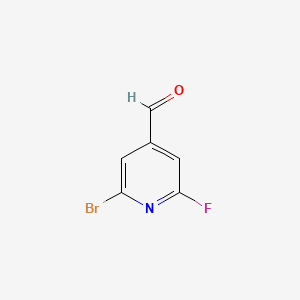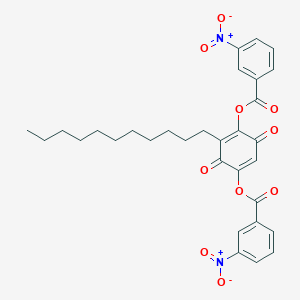
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with dioxo and undecyl groups, and esterified with 3-nitrobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) typically involves multiple steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxo groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dioxo functionalities.
Attachment of the undecyl group: This step may involve alkylation reactions using undecyl halides in the presence of a strong base.
Esterification with 3-nitrobenzoate: The final step involves esterification reactions using 3-nitrobenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl bis(3-nitrobenzoate): Similar structure but lacks the undecyl group.
3,6-Dioxo-2-methylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate): Similar structure with a methyl group instead of an undecyl group.
Uniqueness
The presence of the undecyl group in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes, which may enhance its applications in medicinal chemistry and materials science.
Properties
CAS No. |
920757-60-4 |
|---|---|
Molecular Formula |
C31H32N2O10 |
Molecular Weight |
592.6 g/mol |
IUPAC Name |
[4-(3-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-25-28(35)27(42-30(36)21-13-11-15-23(18-21)32(38)39)20-26(34)29(25)43-31(37)22-14-12-16-24(19-22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
InChI Key |
OMXJGXWYPAEFSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




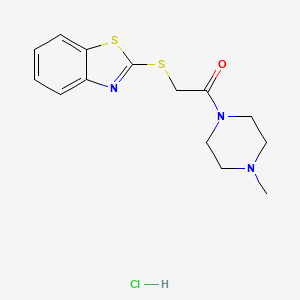
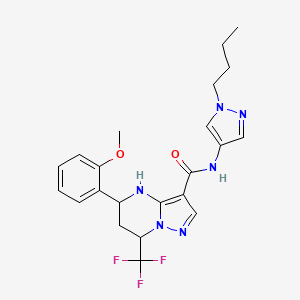


![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
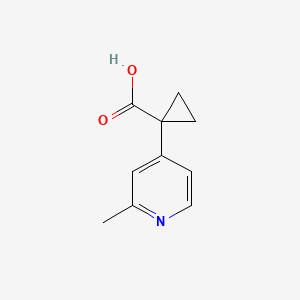
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
